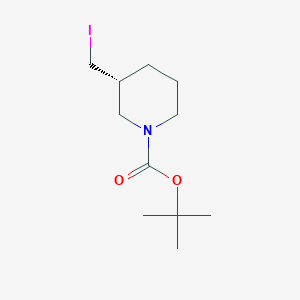

1,1-Dimethylethyl (3R)-3-(iodomethyl)-1-piperidinecarboxylate

概要

説明

The compound 1,1-Dimethylethyl (3R)-3-(iodomethyl)-1-piperidinecarboxylate is a chemical entity that is likely to be of interest in the field of synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented. For instance, the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate is achieved from readily available starting materials and involves a reliable procedure that yields a high purity cis-isomer, which is a valuable intermediate for alkaloid synthesis . Similarly, the unexpected discovery of 1,1-dimethylethyl (2R)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate during the asymmetric reduction process of a chiral reagent suggests that the synthesis of such compounds can sometimes yield unexpected products, which may be of interest for further study .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of 1,1-dimethylethyl (2R)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate was determined using NMR, MS, and FT-IR, and belongs to the orthogonal crystal system . Density Functional Theory (DFT) is commonly used to analyze the structure and properties of these molecules, providing insights into their electronic transitions and molecular interactions .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex, involving multiple steps and intermediates. For instance, the synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate involves several steps, including acylation, alkylation, and cyclization, highlighting the intricate nature of reactions involving such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of a dimer in the solid state through intermolecular hydrogen bonding, which is a common feature in such compounds . The antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, as determined by DPPH and ABTS methods, suggests that these compounds can also exhibit significant biological activity .

科学的研究の応用

Synthesis of IKK2 Inhibitors

- 1,1-Dimethylethyl (3R)-3-(iodomethyl)-1-piperidinecarboxylate has been utilized in the synthesis of 3,5,7-trisubstituted 1H-indazoles, identified as potent IKK2 inhibitors. This synthesis process is noted for its efficiency and scalability, making it a valuable compound in the field of medicinal chemistry (Lin et al., 2008).

Enantiomerically Pure Compound Synthesis

- It serves as a base compound in the synthesis of enantiomerically pure compounds such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogs, highlighting its role in producing optically active pharmaceutical intermediates (Xue et al., 2002).

Molecular Interaction Studies

- The compound has been involved in studies examining molecular interactions, such as hydrogen bonding, showcasing its utility in understanding molecular structures and dynamics (Bartoszak-Adamska et al., 2009).

Structural and Spectroscopic Analysis

- It has been used in structural and spectroscopic studies to understand the molecular and crystal structures of various complexes, providing insights into molecular conformations and interactions (Dega-Szafran et al., 2011).

NMR and DFT Studies

- The compound has been a subject in NMR and DFT studies to analyze its chemical structure and properties, aiding in the understanding of its chemical behavior and potential applications (Dega-Szafran & Katrusiak, 2006).

Safety and Hazards

特性

IUPAC Name |

tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLEGFCHNTQTF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

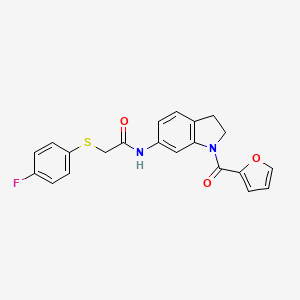

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)

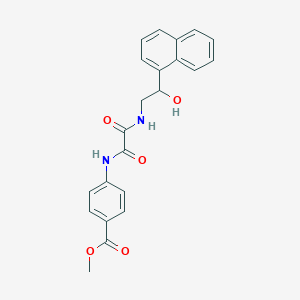

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

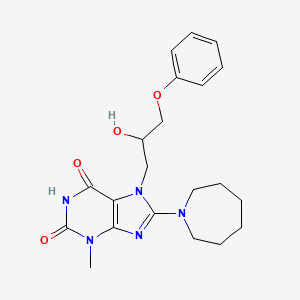

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)